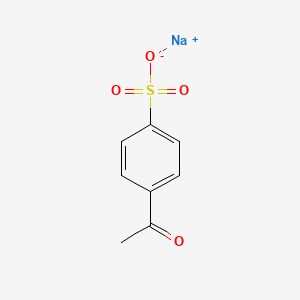
Sodium 4-Acetylbenzenesulfonate
Übersicht
Beschreibung
Sodium 4-acetylbenzenesulfonate is a compound that is closely related to sodium alkylbenzenesulfonates, a class of anionic surfactants. These surfactants are known for their ability to form micelles in aqueous solutions, which is a key characteristic that defines their behavior and applications in various industries, such as detergents and personal care products. The specific compound sodium 4-acetylbenzenesulfonate, while not directly studied in the provided papers, would likely share some properties with the sodium alkylbenzenesulfonates discussed.
Synthesis Analysis
Molecular Structure Analysis
The molecular structure of sodium 4-acetylbenzenesulfonate would consist of a benzene ring substituted with an acetyl group and a sulfonate group, the latter of which imparts water solubility and anionic character. The structure of sodium alkylbenzenesulfonates, as studied in the provided papers, is similar but with a long alkyl chain attached to the benzene ring. This structure is responsible for the surfactant's ability to reduce surface tension and form micelles .
Chemical Reactions Analysis
While the provided papers do not discuss the chemical reactions of sodium 4-acetylbenzenesulfonate specifically, they do provide insight into the behavior of sodium alkylbenzenesulfonates in solution. These surfactants can undergo reactions based on their amphiphilic nature, such as micelle formation and phase transitions in response to changes in concentration, temperature, and ionic strength .
Physical and Chemical Properties Analysis
The physical and chemical properties of sodium 4-acetylbenzenesulfonate can be inferred from the properties of sodium alkylbenzenesulfonates described in the papers. These surfactants exhibit critical micelle concentration (CMC) behavior, where above a certain concentration, they spontaneously form micelles in solution. The size and shape of these micelles can vary with factors such as surfactant concentration, temperature, and the presence of salts. For example, at low concentrations, spherical micelles are formed, which can transition into elongated or cylindrical micelles with increasing concentration or decreasing temperature. The addition of salt can further influence these transitions, promoting micelle formation and affecting the size and structure of the resulting aggregates .
Wissenschaftliche Forschungsanwendungen
Solubility Determination and Modeling
Sodium 4-nitrobenzenesulfonate has been extensively studied for its solubility in different solvents at various temperatures. Research by Zhou et al. (2016) determined the solubility of sodium 4-nitrobenzenesulfonate in solvents like ethanol, acetone, and tetrahydrofuran, among others, using a steady-state method. The study is crucial for understanding the dissolution properties of sodium 4-nitrobenzenesulfonate, which can influence its applications in various scientific fields. For instance, this knowledge is essential for designing appropriate solvent systems in pharmaceutical formulations or industrial processes involving this compound (Guoquan Zhou et al., 2016).
Chemical Synthesis and Properties
Synthesis and Structural Analysis
The synthesis and structural properties of sodium compounds similar to Sodium 4-Acetylbenzenesulfonate have been explored. For example, Guo et al. (2007) reported on the synthesis of a complex sodium compound, providing insights into its molecular structure and charge centers. Studies like these contribute to a deeper understanding of the chemical behavior and potential applications of sodium sulfonate compounds in areas like catalysis and materials science (Xu-ming Guo et al., 2007).
Environmental Applications and Analysis
Removal of Sodium Dodecylbenzenesulfonate
Research has also focused on the environmental applications of sodium sulfonates. For instance, Daewon Kim et al. (2019) discussed the use of mesoporous silica nanoparticles for the removal of sodium dodecylbenzenesulfonate, a compound structurally similar to Sodium 4-Acetylbenzenesulfonate. This research highlights the potential environmental applications of sodium sulfonate compounds, particularly in pollution mitigation and water treatment processes (Daewon Kim et al., 2019).
Advanced Materials and Polymer Research
Graphene Oxide and Polymerization
The interaction of sodium sulfonates with advanced materials like graphene oxide has been studied for polymerization processes. Voylov et al. (2016) demonstrated that graphene oxide can initiate radical polymerization of sodium 4-vinylbenzenesulfonate, leading to polymers with controlled molecular weight. This research is instrumental in developing new materials with tailored properties for various industrial and technological applications (D. Voylov et al., 2016).
Eigenschaften
IUPAC Name |
sodium;4-acetylbenzenesulfonate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8O4S.Na/c1-6(9)7-2-4-8(5-3-7)13(10,11)12;/h2-5H,1H3,(H,10,11,12);/q;+1/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PUWCULQGLSPCMQ-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)S(=O)(=O)[O-].[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7NaO4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10210815 | |
| Record name | Sodium 4-acetylbenzenesulphonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10210815 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
222.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
White powder; [Acros Organics MSDS] | |
| Record name | Sodium 4-acetylbenzenesulphonate | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/19985 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Product Name |
Sodium 4-Acetylbenzenesulfonate | |
CAS RN |
61827-67-6 | |
| Record name | Sodium 4-acetylbenzenesulphonate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0061827676 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Sodium 4-acetylbenzenesulphonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10210815 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Sodium 4-acetylbenzenesulphonate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.057.490 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














![(E)-3-([1,4'-Bipiperidin]-1'-ylmethyl)-N-(4-chloro-2-(2-(3,4-dimethylbenzylidene)hydrazinecarbonyl)phenyl)benzamide](/img/structure/B1323131.png)

